molecular formula C7H11NO3S B13565671 2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-2-hydroxyacetonitrile

2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-2-hydroxyacetonitrile

Cat. No.: B13565671
M. Wt: 189.23 g/mol
InChI Key: YIGGSKWMCYHOHR-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is a heterocyclic organic compound It is characterized by the presence of a thian-3-yl group with a dioxo substitution, a hydroxy group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile typically involves the reaction of a thian-3-yl precursor with appropriate reagents to introduce the dioxo and hydroxy groups. Common synthetic routes may include:

    Oxidation Reactions: Using oxidizing agents to introduce the dioxo functionality.

    Hydroxylation Reactions: Introducing the hydroxy group through hydroxylation reactions.

    Nitrile Formation: The acetonitrile group can be introduced via nitrile formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxo group to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the hydroxy or nitrile groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halides or other nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield additional oxo or hydroxyl derivatives.

    Reduction: May yield reduced forms of the compound with different functional groups.

    Substitution: May yield substituted derivatives with various functional groups.

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological responses.

    Pathway Modulation: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can be compared with other similar compounds, such as:

    2-(1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a hydroxyacetonitrile group.

    Thiazolidine-2,4-dione-5-acetic acid: Another related compound with a thiazolidine ring and acetic acid functionality.

The uniqueness of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

2-(1,1-dioxothian-3-yl)-2-hydroxyacetonitrile

InChI

InChI=1S/C7H11NO3S/c8-4-7(9)6-2-1-3-12(10,11)5-6/h6-7,9H,1-3,5H2

InChI Key

YIGGSKWMCYHOHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(C#N)O

Origin of Product

United States

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